1-Isopropyl-1H-imidazole-5-carbaldehyde
Overview
Description
1-Isopropyl-1H-imidazole-5-carbaldehyde is a chemical compound with the molecular formula C7H10N2O. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms.
Mechanism of Action
Mode of Action
Imidazole derivatives have been shown to exhibit antimicrobial potential , suggesting that they may interact with microbial proteins or enzymes to exert their effects.
Result of Action
Certain imidazole derivatives have demonstrated antimicrobial activity , indicating potential cellular effects such as inhibition of microbial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Cold-chain transportation and inert atmosphere storage are recommended to maintain the compound’s stability .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Isopropyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of dyes, catalysts, and other functional materials.
Comparison with Similar Compounds
1-Isopropyl-1H-benzo[d]imidazole-5-carboxylic acid: Similar in structure but contains a benzo ring fused to the imidazole ring.
Imidazole-4-carboxaldehyde: Another imidazole derivative with a formyl group at the 4-position.
Uniqueness: 1-Isopropyl-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 1-position and aldehyde group at the 5-position make it a versatile intermediate in organic synthesis and a potential candidate for various applications .
Biological Activity
1-Isopropyl-1H-imidazole-5-carbaldehyde (C7H10N2O) is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial properties and interactions with various biological targets. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazole ring and an aldehyde functional group. Its molecular structure contributes to its reactivity and biological activity. The compound appears as a pale-yellow solid and is soluble in various organic solvents, enhancing its utility in chemical synthesis and biological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 28 |
Escherichia coli | 20 |
Bacillus subtilis | 22 |
Pseudomonas aeruginosa | 19 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzymatic activities crucial for bacterial survival.
- Covalent Bond Formation : The aldehyde group can react with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of vital cellular processes .
Anti-inflammatory and Antitumor Activities
Emerging studies have suggested that this compound may also possess anti-inflammatory and antitumor properties. Investigations into its effects on inflammatory pathways have shown promise in reducing markers associated with inflammation . Moreover, preliminary studies indicate that it may inhibit cancer cell proliferation through similar mechanisms of enzyme inhibition.
Case Studies
Several case studies highlight the potential applications of this compound:
- Antibacterial Activity Against MRSA : A study demonstrated that derivatives of imidazole, including this compound, showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in treating resistant infections .
- Synthesis of Hybrid Compounds : Researchers synthesized hybrid compounds incorporating this compound, which exhibited enhanced antimicrobial activity compared to the parent compound alone. These hybrids were tested against various strains, showing improved efficacy .
Properties
IUPAC Name |
3-propan-2-ylimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)9-5-8-3-7(9)4-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIWEUWQSDSUIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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